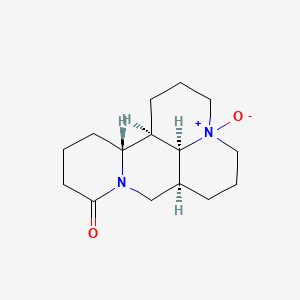

Oxymatrine

Description

Propriétés

IUPAC Name |

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPBINOPNYFXID-LHDUFFHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937482 | |

| Record name | Oxymatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, Soluble in methanol, Soluble in ethanol | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, White dice from crystal | |

CAS No. |

16837-52-8 | |

| Record name | Oxymatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, 4-oxide, (4R,7aS,13aR,13bR,13cS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 °C | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Pharmacological Profile of Oxymatrine: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens (Ku Shen), has garnered significant scientific interest for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine, modern research is progressively elucidating the molecular mechanisms underpinning its therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, viral infections, and fibrosis. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. Studies in animal models have characterized its pharmacokinetic parameters, revealing rapid absorption and wide distribution.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Bioavailability (%) | 6.79 ± 2.52 to 26.43 | - | [1][2][3][4][5] |

| Tmax (h) | 0.75 | - | [2][3][4][5] |

| Cmax (ng/mL) | 43.24 ± 10.14 to 605.5 | - | [1][2][3][4][5] |

| t1/2 (h) | 4.181 | 4.9 ± 3.4 | [2][3][4][5][6] |

| Protein Binding (%) | 2.78 ± 0.85 to 8.95 | - | [1][2][3][4][5] |

This compound is distributed to various organs, with the highest concentrations found in the small intestine, followed by the kidney, stomach, and spleen[2][3][4][5]. A significant portion of orally administered this compound is metabolized to matrine (B1676216) in the gastrointestinal tract and liver[7][8]. In vitro studies using human liver and intestinal microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for this reductive metabolism[7][8][9].

Experimental Protocol: In Vitro Metabolism of this compound

This protocol outlines the methodology used to identify the CYP450 isoforms involved in this compound metabolism.

1. Materials:

-

Human liver microsomes (HLMs) and human intestinal microsomes (HIMs)

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Selective CYP450 chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

2. Incubation Procedure:

-

Pre-incubate a mixture of microsomes (or recombinant enzymes), NADPH regenerating system, and buffer at 37°C.

-

For inhibition studies, add the specific CYP450 inhibitor and pre-incubate for a defined period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding this compound to the mixture.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite (matrine) using a validated LC-MS/MS method.

3. Data Analysis:

-

Calculate the rate of metabolite formation.

-

In inhibition studies, compare the rate of formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform.

-

For enzyme kinetics, vary the substrate concentration and fit the data to a kinetic model (e.g., Michaelis-Menten) to determine Vmax and Km.[7][9]

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Table 2: Quantitative Anti-Inflammatory Effects of this compound

| Model System | Mediator/Marker | Effect of this compound | Concentration/Dose | Reference(s) |

| LPS-stimulated BV2 microglia | TNF-α, IL-1β, IL-6 | Dose-dependent decrease in production | 1, 10, 20 µg/mL | [10] |

| Collagen-induced arthritis rats | Serum TNF-α, IL-17A | Significant reduction | 25, 50, 100 mg/kg | |

| Aβ1-42-induced primary microglia | TNF-α, IL-1β, NO | Dose-dependent decrease in levels | Not specified | [11] |

The anti-inflammatory actions of this compound are largely attributed to its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway: this compound's Inhibition of NF-κB Activation

This compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[12][13][14]

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol details a common method to quantify the effect of this compound on NF-κB transcriptional activity.[12][14]

1. Cell Culture and Transfection/Transduction:

-

Culture a suitable cell line (e.g., IEC-18 intestinal epithelial cells) in appropriate media.

-

Transduce or transfect the cells with a reporter construct containing the luciferase gene under the control of an NF-κB response element.

2. Treatment:

-

Seed the transduced/transfected cells in a multi-well plate.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a defined period (e.g., 8 hours). Include appropriate vehicle and positive controls.

3. Luciferase Assay:

-

Lyse the cells using a luciferase cell lysis buffer.

-

Transfer the cell lysates to a luminometer-compatible plate.

-

Add the luciferase substrate to the lysates.

-

Measure the luminescence using a luminometer.

4. Data Analysis:

-

Normalize the luciferase activity to the total protein concentration in each sample.

-

Express the results as fold induction over the unstimulated control.

-

Determine the dose-dependent inhibitory effect of this compound on NF-κB-driven luciferase expression.

Anti-Cancer Properties

This compound has demonstrated significant anti-tumor activity against a variety of cancer cell lines by inhibiting proliferation, inducing apoptosis, and suppressing migration and invasion.[15]

Table 3: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

| Cancer Cell Line | Cell Type | IC50 Value | Incubation Time (h) | Reference(s) |

| MCF-7 | Breast Cancer | ~32 mg/mL | 24 | [16] |

| MCF-7 | Breast Cancer | <16 mg/mL | 48 | [16] |

| A549 | Non-small cell lung cancer | Not specified (inhibition at 50 µM) | 24 | [17] |

| H1299 | Non-small cell lung cancer | Not specified (inhibition at 50 µM) | 24 | [17] |

The anti-cancer mechanisms of this compound often involve the modulation of survival and apoptotic pathways, such as the PI3K/Akt pathway.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the effect of this compound on cancer cell proliferation.

1. Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Treatment:

-

Treat the cells with various concentrations of this compound. Include a vehicle-treated control group.

-

Incubate for different time points (e.g., 24, 48, 72 hours).

3. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells (e.g., 4 hours).

4. Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the control group.

-

Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]

Signaling Pathway: this compound's Modulation of Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Antiviral Activity

This compound has demonstrated inhibitory effects against a range of viruses, notably Hepatitis B Virus (HBV) and Influenza A Virus (IAV).

Table 4: Quantitative Antiviral Effects of this compound

| Virus | Model System | Effect | Concentration/Dose | Reference(s) |

| HBV | HepG2.2.15 cells | 75.32% reduction in supernatant HBV DNA | 500 µg/mL (5 days) | [18] |

| HBV | HepG2.2.15 cells | 80.83% reduction in intracellular cccDNA | 500 µg/mL (5 days) | [18] |

| IAV | A549 cells | Inhibition of multiple strains | Not specified | [19] |

| Bocavirus MVC | WRD cells | Reduction in viral DNA replication | 4 mmol/L | [20] |

The antiviral mechanism of this compound against HBV is thought to involve interference with the packaging of pregenomic RNA (pgRNA) into the nucleocapsid or inhibition of the viral DNA polymerase.[18][21]

Experimental Protocol: HBV DNA Quantification Assay

This protocol describes the quantification of HBV DNA in cell culture supernatants to assess the antiviral activity of this compound.[22]

1. Cell Culture and Treatment:

-

Culture HepG2.2.15 cells, which stably express HBV, in appropriate media.

-

Treat the cells with this compound at the desired concentration for a specified duration (e.g., 4 days).

2. Sample Collection and DNA Extraction:

-

Collect the cell culture supernatants.

-

Extract viral DNA from the supernatants using a commercial HBV DNA extraction kit according to the manufacturer's instructions.

3. Real-Time PCR:

-

Perform real-time quantitative PCR using primers and a probe specific for a conserved region of the HBV genome.

-

Include a standard curve of known HBV DNA concentrations to allow for absolute quantification.

4. Data Analysis:

-

Quantify the HBV DNA levels in the supernatants of treated and untreated cells.

-

Calculate the percentage of inhibition of viral replication by this compound compared to the control.

Anti-Fibrotic Properties

This compound has shown promise in mitigating fibrosis, particularly in the liver, by inhibiting the activation of hepatic stellate cells (HSCs) and reducing the deposition of extracellular matrix components. This effect is often mediated through the downregulation of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[23]

Table 5: Quantitative Anti-Fibrotic Effects of this compound

| Model System | Mediator/Marker | Effect of this compound | Dose | Reference(s) |

| CCl4-induced hepatic fibrosis in rats | Fibrosis score | Significant reduction | 30, 60, 120 mg/kg | [23] |

| CCl4-induced hepatic fibrosis in rats | Collagen I expression | Significant reduction | 30, 60, 120 mg/kg | [23] |

Signaling Pathway: this compound's Inhibition of TGF-β1 Signaling

Caption: this compound inhibits the TGF-β1/Smad signaling pathway.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of cerebral ischemia/reperfusion injury by reducing infarct volume, brain edema, and improving neurological function.[24][25][26][27]

Table 6: Quantitative Neuroprotective Effects of this compound

| Model System | Effect | Dose | Reference(s) |

| MCAO in rats | Dramatic reduction in brain water content and infarct volume | Not specified | [24] |

| Cerebral I/R in mice | 43.37% reduction in apoptotic cells | Not specified | [27] |

The neuroprotective mechanisms of this compound are multifaceted and include the downregulation of pro-inflammatory and apoptotic pathways, as well as the activation of antioxidant responses through the Nrf2 pathway.[25][28]

Conclusion

This compound is a pleiotropic molecule with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and TGF-β1, underscores its potential as a therapeutic candidate for a wide range of complex diseases. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising natural compound. Further rigorous preclinical and clinical investigations are warranted to translate these findings into effective therapies.

References

- 1. Pharmacokinetic characterization of this compound and matrine in rats after oral administration of radix Sophorae tonkinensis extract and this compound by sensitive and robust UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Biopharmaceutical and Pharmacokinetic Activities of this compound Determined by a Sensitive UHPLC-MS/MS Method | Bentham Science [benthamscience.com]

- 5. Biopharmaceutical and Pharmacokinetic Activities of this compound Determined by a Sensitive UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. latamjpharm.org [latamjpharm.org]

- 7. Reductive metabolism of this compound is catalyzed by microsomal CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive metabolism of this compound is catalyzed by microsomal CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory Effects of this compound Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound exhibits anti-neuroinflammatory effects on Aβ1-42-induced primary microglia cells by inhibiting NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Prevents NF-κB Nuclear Translocation And Ameliorates Acute Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound Inhibits Proliferation and Migration While Inducing Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound inhibits the development of non-small cell lung cancer through miR-367-3p upregulation and target gene SGK3 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of this compound on the replication cycle of hepatitis B virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound Inhibits Bocavirus MVC Replication, Reduces Viral Gene Expression and Decreases Apoptosis Induced by Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of this compound on the replication cycle of hepatitis B virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synergistic effect of a novel this compound-baicalin combination against hepatitis B virus replication, α smooth muscle actin expression and type I collagen synthesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Neuroprotection and underlying mechanisms of this compound in cerebral ischemia of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The neuroprotection of this compound in cerebral ischemia/reperfusion is related to nuclear factor erythroid 2-related factor 2 (nrf2)-mediated antioxidant response: role of nrf2 and hemeoxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. This compound Alleviates Cerebral Ischemia/Reperfusion Injury By Targeting HDAC1 to Regulate Mitochondria-Related Autophagy and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Neuroprotective effects of this compound against excitotoxicity partially through down-regulation of NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fibrotic effects. This technical guide provides an in-depth overview of the primary molecular targets of this compound observed in in vivo and in vitro models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this multifaceted compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound exerts its biological effects by modulating a range of intracellular signaling cascades critical to cellular processes such as inflammation, proliferation, apoptosis, and immune response. While its pleiotropic nature presents a complex pharmacological profile, research has identified several key signaling pathways as primary targets. These include the Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt), and Transforming Growth Factor-beta (TGF-β) signaling pathways. More recent evidence also points to its role in modulating the Stimulator of Interferon Genes (STING) pathway. This guide will systematically explore these targets, presenting available quantitative data and the methodologies used to elucidate these interactions.

Quantitative Data on this compound Activity

While direct enzymatic inhibition constants (IC50) or binding affinities (Ki, Kd) for specific molecular targets of this compound are not extensively reported in the public domain, numerous studies have quantified its effects at a cellular level, primarily through cell viability and proliferation assays. These IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, provide a valuable measure of its potency in different biological contexts.

| Cell Line | Cancer Type | Assay Type | Duration (hours) | IC50 Value (mg/mL) | IC50 Value (µM) | Reference |

| GBC-SD | Gallbladder Carcinoma | MTT Assay | 24 | 5.02 ± 0.28 | ~19000 | [1] |

| GBC-SD | Gallbladder Carcinoma | MTT Assay | 48 | 3.18 ± 0.24 | ~12000 | [1] |

| GBC-SD | Gallbladder Carcinoma | MTT Assay | 72 | 1.95 ± 0.28 | ~7400 | [1] |

| MDA-MB-231 | Breast Cancer | MTT Assay | 24 | - | 34.55 ± 1.48 | [2] |

| MDA-MB-231 | Breast Cancer | MTT Assay | 48 | - | 23.71 ± 0.31 | [2] |

| MDA-MB-231 | Breast Cancer | MTT Assay | 72 | - | 12.45 ± 1.98 | [2] |

| 4T1 | Breast Cancer | MTT Assay | 24 | - | 26.15 ± 0.99 | [2] |

| 4T1 | Breast Cancer | MTT Assay | 48 | - | 14.18 ± 1.93 | [2] |

| 4T1 | Breast Cancer | MTT Assay | 72 | - | 10.88 ± 0.87 | [2] |

Note: The molecular weight of this compound is 264.36 g/mol . The conversion to µM is an approximation.

Primary Molecular Targets and Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory and anti-cancer effects.[3][4][5]

Mechanism of Action: this compound's inhibitory action on the NF-κB pathway appears to occur at multiple levels, including the suppression of I-κBα phosphorylation and the subsequent nuclear translocation of the p65 subunit.[4][5]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to suppress this pathway, contributing to its pro-apoptotic and anti-proliferative activities.[3][6][7][8][9][10][11]

Mechanism of Action: this compound treatment leads to a decrease in the phosphorylation of key components of this pathway, including PI3K and Akt, thereby inhibiting downstream signaling.[3][7]

TGF-β Signaling Pathway

The TGF-β signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer progression. This compound has been shown to inhibit this pathway, which is relevant to its anti-fibrotic and anti-cancer properties.[6][12][13][14][15]

Mechanism of Action: this compound can reduce the expression of TGF-β1 and inhibit the phosphorylation of its downstream effectors, such as Smad proteins.[13]

STING Signaling Pathway

The STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response, including the production of type I interferons. Recent studies have identified this compound as a novel agonist of Toll-like receptor 2 (TLR2), which can lead to the activation of the STING/NF-κB pathway.[16][17]

Mechanism of Action: this compound directly binds to TLR2, which in turn can regulate the downstream STING/NF-κB axis, promoting an immune response.[16]

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the effects of this compound on its molecular targets.

Cell Viability and Proliferation Assays (MTT/CCK-8)

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control for specific durations (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for a specified period (typically 1-4 hours).

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, the product is water-soluble.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a sample. It allows for the assessment of total protein levels and post-translational modifications, such as phosphorylation, which is a key indicator of signaling pathway activation.

Protocol Outline:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-p65), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

NF-κB Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

Protocol Outline:

-

Transfection: Transfect cells with the NF-κB luciferase reporter plasmid.

-

Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of this compound.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate.

-

Measurement: Measure the luminescence produced using a luminometer.

-

Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the effect of this compound on NF-κB transcriptional activity.

In Vivo Tumor Xenograft Models

Principle: Tumor xenograft models are used to evaluate the anti-cancer efficacy of compounds in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound (e.g., via intraperitoneal or intravenous injection, or oral gavage) at various doses (e.g., 20-150 mg/kg) and a vehicle control according to a predetermined schedule.[18][19][20]

-

Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Conclusion

This compound is a promising natural compound with a complex pharmacological profile, targeting multiple key signaling pathways involved in various diseases. Its ability to modulate the NF-κB, PI3K/Akt, and TGF-β pathways provides a molecular basis for its observed anti-inflammatory, anti-cancer, and anti-fibrotic effects. The recent discovery of its role as a TLR2 agonist that can regulate the STING pathway further expands its potential immunomodulatory applications. While cellular IC50 values provide a good indication of its potency, further research is needed to determine its direct binding affinities and enzymatic inhibitory constants for its specific molecular targets. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

- 1. This compound induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reverses epithelial-mesenchymal transition in breast cancer cells by depressing αⅤβ3 integrin/FAK/PI3K/Akt signaling activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces nasopharyngeal cancer cell death through inhibition of PI3K/AKT and NF‑κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory Effects of this compound Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits the Proliferation and Invasion of Breast Cancer Cells via the PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Neuroprotective Effects of this compound on PI3K/Akt/mTOR Pathway After Hypoxic-Ischemic Brain Damage in Neonatal Rats [frontiersin.org]

- 10. Neuroprotective Effects of this compound on PI3K/Akt/mTOR Pathway After Hypoxic-Ischemic Brain Damage in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits the Proliferation and Invasion of Breast Cancer Cells via the PI3K Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Transforming Growth Factor β1 (TGF-β1)-Induced Cardiac Fibroblast-to-Myofibroblast Transformation (FMT) by Mediating the Notch Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effects of this compound on TGF-β1-induced proliferation and abnormal differentiation in rat cardiac fibroblasts via the p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Matrine and this compound: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory effects of this compound on TGF‑β1‑induced proliferation and abnormal differentiation in rat cardiac fibroblasts via the p38MAPK and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a novel TLR2 agonist, promotes megakaryopoiesis and thrombopoiesis through the STING/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound regulates microglia to produce IFN-β by activating the STING/TBK1/IRF3 pathway against experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound induces anti-tumor response in cervical cancer by modulating circ_0008460/miR-197-3p/ribonucleotide reductase subunit M2 (RRM2) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Inhibits Colorectal Cancer Metastasis via Attenuating PKM2-Mediated Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Synergistically Enhances Doxorubicin Anticancer Effects in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Oxymatrine's Role in Modulating Immune Responses: A Technical Guide

Introduction

Oxymatrine (B1678083) (OMT) is a quinolizidine (B1214090) alkaloid compound extracted from the root of Sophora flavescens, a plant used in traditional Chinese medicine.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antiviral, anti-fibrotic, and anti-cancer properties.[2][3][4] At the core of these therapeutic effects lies its profound ability to modulate the immune system. OMT exerts its immunomodulatory effects through a multi-targeted approach, influencing key signaling pathways and regulating the function of various immune cells.[2][5] This technical guide provides an in-depth overview of the mechanisms by which this compound modulates immune responses, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Immunomodulation

This compound's immunomodulatory activity is primarily characterized by the suppression of pro-inflammatory responses and the rebalancing of immune homeostasis. This is achieved through its interaction with several critical intracellular signaling cascades and its direct effects on immune cell differentiation and function.

Inhibition of Pro-inflammatory Signaling Pathways

OMT has been shown to inhibit multiple signaling pathways that are central to the inflammatory process.

Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) Signaling Axis:

The TLR4/NF-κB pathway is a cornerstone of the innate immune response, activated by ligands such as lipopolysaccharide (LPS). This compound has been demonstrated to be a potent inhibitor of this pathway.[6][7][8] It can downregulate the expression of TLR4 and its downstream adapter protein, MyD88.[9][10] This initial inhibition prevents the subsequent activation of NF-κB, a key transcription factor for numerous pro-inflammatory genes.[2] OMT suppresses the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the nuclear translocation of the active p65 subunit.[11][12] By inhibiting NF-κB activation, this compound effectively reduces the transcription and production of a host of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][4][11]

NLRP3 Inflammasome Pathway:

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1.[6] this compound has been shown to effectively block the NLRP3 inflammasome pathway.[6][8][13] Its inhibitory action is often linked to the upstream suppression of the NF-κB pathway, which provides the priming signal for NLRP3 expression.[6] Furthermore, this compound can inhibit the activation of the inflammasome itself, leading to reduced caspase-1 cleavage and subsequent decreases in mature IL-1β and IL-18 levels, thereby mitigating pyroptosis, a form of inflammatory cell death.[13][14]

JAK/STAT and MAPK Pathways:

This compound also targets other significant inflammatory pathways. It has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly by suppressing the activation of JAK2 and STAT3.[15][16][17] This inhibition can reduce the expression of pro-inflammatory cytokines and impact cell proliferation and apoptosis.[16][18] Additionally, OMT can block the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), which are crucial for the production of inflammatory mediators in response to stimuli like LPS.[11][19]

Modulation of Immune Cell Function

This compound directly influences the behavior and differentiation of key immune cell populations.

T-Cell Regulation:

A critical aspect of OMT's immunomodulatory function is its ability to restore the balance between different subsets of T helper (Th) cells.[20] In many autoimmune and inflammatory conditions, there is a clear imbalance, such as a dominance of pro-inflammatory Th1 and Th17 cells over anti-inflammatory Th2 and regulatory T (Treg) cells.[21][22] this compound has been shown to correct this by:

-

Shifting the Th1/Th2 Balance: It can decrease the production of Th1-associated cytokines like IFN-γ and IL-2 while increasing Th2-associated cytokines such as IL-4 and IL-10.[23][24]

-

Regulating the Th17/Treg Balance: OMT significantly reduces the population of pathogenic Th17 cells and their hallmark cytokine, IL-17.[22][25] Concurrently, it promotes the differentiation and function of Treg cells, which are crucial for maintaining immune tolerance, partly by upregulating the key transcription factor FOXP3.[22][26]

Macrophage and Microglia Polarization:

This compound can regulate the polarization of macrophages and microglia, the resident immune cells of the central nervous system. It inhibits the classical M1 pro-inflammatory phenotype, characterized by the production of nitric oxide (NO), TNF-α, and IL-6, while promoting the alternative M2 anti-inflammatory phenotype, which is associated with tissue repair and the release of anti-inflammatory cytokines like IL-10.[6][7] This shift in polarization is often mediated through its inhibition of the TLR4/NF-κB pathway.[7]

Dendritic Cell Maturation:

This compound has been observed to promote the maturation of dendritic cells (DCs), as evidenced by the increased expression of surface markers like CD83 and CD86.[27][28] Mature DCs are potent antigen-presenting cells that can initiate T-cell mediated immune responses. Interestingly, OMT-matured DCs have been shown to induce the differentiation of T cells into Treg cells, suggesting a role in promoting immune tolerance.[27][28]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize quantitative data from various preclinical studies, demonstrating the impact of this compound on key immunological parameters.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Model System | Stimulus | This compound Concentration/Dose | % Reduction (approx.) | Reference |

| TNF-α | BV2 Microglia | LPS (1 µg/mL) | 1, 10, 20 µg/mL | Dose-dependent reduction | [11] |

| THP-1 derived M1 Macrophages | LPS | Low, Medium, High | Dose-dependent reduction | [6] | |

| Collagen-Induced Arthritis (Rats) | Collagen | 25, 50, 100 mg/kg | Dose-dependent reduction | [22] | |

| IL-1β | BV2 Microglia | LPS (1 µg/mL) | 1, 10, 20 µg/mL | Dose-dependent reduction | [11] |

| THP-1 derived M1 Macrophages | LPS | Low, Medium, High | Dose-dependent reduction | [6] | |

| EAE Model (Mice) | MOG peptide | N/A | Significant reduction in mRNA | [29] | |

| IL-6 | BV2 Microglia | LPS (1 µg/mL) | 1, 10, 20 µg/mL | Dose-dependent reduction | [11] |

| N9 Microglia | LPS | N/A | Significant reduction | [7] | |

| EAE Model (Mice) | MOG peptide | N/A | Significant reduction in mRNA | [29] | |

| IL-17A | Collagen-Induced Arthritis (Rats) | Collagen | 25, 50, 100 mg/kg | Dose-dependent reduction | [22] |

Table 2: Effect of this compound on Signaling Pathway Protein Expression/Activation

| Protein/Pathway | Model System | Stimulus | this compound Treatment | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | TLR4 | THP-1 derived M1 Macrophages | LPS | Low, Medium, High Conc. | Downregulated protein expression |[6] | | | BV2 Microglia | LPS | N/A | Abrogated LPS-induced expression |[9] | | NF-κB (p65) | BV2 Microglia | LPS | 1, 10, 20 µg/mL | Decreased nuclear translocation | | | | Rat IEC-6 cells | LPS | N/A | Decreased nuclear translocation |[12] | | NLRP3 | THP-1 derived M1 Macrophages | LPS | Low, Medium, High Conc. | Downregulated protein expression |[6] | | | High Glucose-induced Podocytes | High Glucose | 2, 4, 8 µM | Reduced expression | | | p-JAK2 / p-STAT3 | Gastric Cancer Cells | N/A | 4 mg/mL | Inactivated pathway |[15] | | | Septic Shock (Rats) | Sepsis | N/A | Inhibited activation |[16] | | p-ERK, p-p38, p-JNK | BV2 Microglia | LPS | 1, 10, 20 µg/mL | Inhibited phosphorylation |[11] |

Table 3: Effect of this compound on T-Cell Populations and Transcription Factors

| Cell Type / Factor | Model System | This compound Treatment | Outcome | Reference |

| Th1 / Th2 Balance | HBsAg Transgenic Mice | 200 mg/kg | Increased Th1 (IFN-γ), Decreased Th2 (IL-4) | [24] |

| Eczema Model (Guinea Pigs) | High Dose | Increased Th1 levels | [30] | |

| Treg Cells | Collagen-Induced Arthritis (Rats) | 25, 50, 100 mg/kg | Upregulated FOXP3 mRNA & protein | [22] |

| Th17 Cells | Collagen-Induced Arthritis (Rats) | 25, 50, 100 mg/kg | Downregulated RORγt mRNA & protein | [22] |

| Treg/Th17 Balance | Collagen-Induced Arthritis (Mice) | N/A | Reconstructed immune balance | [20][31] |

Experimental Protocols

This section details representative methodologies for key experiments cited in the literature to investigate this compound's immunomodulatory effects.

In Vitro Anti-inflammatory Assay in Macrophages/Microglia

-

Cell Culture: Murine microglial cells (BV2 or N9) or human monocytic cells (THP-1) are commonly used. THP-1 cells are differentiated into macrophages using phorbol-12-myristate-13-acetate (PMA). Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.[6][11]

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 1-20 µg/mL) for a specified duration (e.g., 30 minutes to 6 hours).[6][11] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) for a period ranging from 30 minutes to 24 hours, depending on the endpoint being measured.[6][11]

-

Cytokine Measurement (ELISA): The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6][9][11]

-

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., TLR4, p-p65, NLRP3, p-p38) and corresponding total proteins or a loading control (e.g., β-actin).[6][9]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, reverse-transcribed into cDNA, and used as a template for qRT-PCR with specific primers for genes of interest (e.g., Tnf, Il6, Nos2) to quantify mRNA expression levels.[11][19]

In Vivo Model of Autoimmune Arthritis

-

Animal Model: Collagen-Induced Arthritis (CIA) is a widely used animal model for rheumatoid arthritis. Male Sprague-Dawley rats or DBA/1 mice are typically used.[20][22]

-

Induction of Arthritis: Animals are immunized with an emulsion of bovine or chicken type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization with collagen in incomplete Freund's adjuvant (IFA) is given after a set period (e.g., 7-21 days).[22]

-

Treatment Protocol: Following the second immunization, animals are treated with this compound (e.g., 25, 50, 100 mg/kg) or a control vehicle, typically via intraperitoneal injection, once daily for several weeks.[22]

-

Clinical Assessment: The severity of arthritis is monitored regularly by measuring paw swelling (using a plethysmometer) and assigning an arthritic score based on the degree of erythema and swelling in the joints.[20][22]

-

Sample Collection and Analysis: At the end of the study, blood serum is collected to measure cytokine levels (TNF-α, IL-17) by ELISA. Spleens or lymph nodes are harvested to analyze T-cell populations (Th17, Treg) by flow cytometry using antibodies against specific markers (e.g., CD4, IL-17, FOXP3). The expression of key transcription factors (RORγt, FOXP3) in these cells is measured by qRT-PCR or Western blot.[20][22]

This compound is a potent immunomodulatory agent with a multifaceted mechanism of action. Its ability to suppress inflammation is rooted in the targeted inhibition of key signaling pathways, including TLR4/NF-κB, the NLRP3 inflammasome, JAK/STAT, and MAPK cascades. This leads to a significant reduction in the production of pro-inflammatory cytokines and mediators. Concurrently, this compound actively reshapes the adaptive immune response by rebalancing T-helper cell subsets, favoring an anti-inflammatory and tolerogenic environment through the suppression of Th1/Th17 cells and the promotion of Treg cells. These comprehensive effects, demonstrated across numerous preclinical models, underscore the therapeutic potential of this compound for a wide range of inflammatory and autoimmune diseases. Further research and standardized clinical trials are warranted to fully translate these promising findings from the bench to the bedside.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound exerts organ- and tissue-protective effects by regulating inflammation, oxidative stress, apoptosis, and fibrosis: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Frontiers | this compound for inflammatory bowel disease in preclinical studies: a systematic review and meta-analysis [frontiersin.org]

- 6. This compound blocks the NLRP3 inflammasome pathway, partly downregulating the inflammatory responses of M1 macrophages differentiated from THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits neuroinflammation byRegulating M1/M2 polarization in N9 microglia through the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound blocks the NLRP3 inflammasome pathway, partly downregulating the inflammatory responses of M1 macrophages differentiated from THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits microglia activation via HSP60-TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Downregulates TLR4, TLR2, MyD88, and NF-κB and Protects Rat Brains against Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory Effects of this compound Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound prevents NF-κB nuclear translocation and ameliorates acute intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijaai.tums.ac.ir [ijaai.tums.ac.ir]

- 15. This compound exhibits anti-tumor activity in gastric cancer through inhibition of IL-21R-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound protects against myocardial injury via inhibition of JAK2/STAT3 signaling in rat septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound exhibits anti-tumor activity in gastric cancer through inhibition of IL-21R-mediated JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound ameliorates myocardial injury by inhibiting oxidative stress and apoptosis via the Nrf2/HO-1 and JAK/STAT pathways in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Inhibits Influenza A Virus Replication and Inflammation via TLR4, p38 MAPK and NF-κB Pathways | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. This compound Alleviates Collagen-Induced Arthritis in Mice by Regulating the Immune Balance of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory effects of this compound on rheumatoid arthritis in rats via regulating the imbalance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound - MEpedia [me-pedia.org]

- 24. [Effects of this compound on serum levels of Th1/Th2 type cytokines in HBsAg transgenic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Anti‑inflammatory effects of this compound on rheumatoid arthritis in rats via regulating the imbalance between Treg and Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound-mediated maturation of dendritic cells leads to activation of FOXP3+/CD4+ Treg cells and reversal of cisplatin-resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound‑mediated maturation of dendritic cells leads to activation of FOXP3+/CD4+ Treg cells and reversal of cisplatin‑resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. This compound ameliorates experimental autoimmune encephalomyelitis by rebalancing the homeostasis of gut microbiota and reducing blood-brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Matrine Regulates Th1/Th2 Balance to Treat Eczema by Upregulating...: Ingenta Connect [ingentaconnect.com]

- 31. This compound Alleviates Collagen-Induced Arthritis in Mice by Regulating the Immune Balance of T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Effects of Oxymatrine in Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory effects of oxymatrine (B1678083) (OMT) on microglial cells. OMT, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has demonstrated significant potential in mitigating neuroinflammation by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This document synthesizes findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Findings: this compound's Impact on Microglial Inflammation

This compound exerts its anti-inflammatory effects on microglia primarily through the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4][5][6] This inhibition leads to a significant reduction in the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][4][5][7] Furthermore, this compound has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4]

Recent studies have also elucidated this compound's role in modulating microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[5] This is evidenced by a decrease in M1 markers and an increase in the M2 marker IL-10.[5] Additionally, this compound has been found to interfere with the High Mobility Group Box 1 (HMGB1)/TLR4/NF-κB and the STING/TBK1/IRF3 signaling pathways, further highlighting its multifaceted anti-inflammatory properties.[6][7][8]

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators and enzymes in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production

| Inflammatory Mediator | This compound Concentration | % Inhibition / Effect | Cell Type | Stimulant | Reference |

| Nitric Oxide (NO) | 1, 10, 20 µg/mL | Dose-dependent decrease | BV2 | LPS (1 µg/mL) | [2] |

| Prostaglandin E2 (PGE2) | 1, 10, 20 µg/mL | Dose-dependent decrease | BV2 | LPS (1 µg/mL) | [2] |

| TNF-α | 1, 10, 20 µg/mL | Dose-dependent decrease | BV2 | LPS (1 µg/mL) | [2] |

| IL-1β | 1, 10, 20 µg/mL | Dose-dependent decrease | BV2 | LPS (1 µg/mL) | [2] |

| IL-6 | 1, 10, 20 µg/mL | Dose-dependent decrease | BV2 | LPS (1 µg/mL) | [2] |

| TNF-α | 0.2, 1, 5 µM | Dose-dependent decrease | Primary Microglia | MPP+ (0.1 mM) | [7][9] |

| IL-1β | 0.2, 1, 5 µM | Dose-dependent decrease | Primary Microglia | MPP+ (0.1 mM) | [7][9] |

| IL-6 | 0.2, 1, 5 µM | Dose-dependent decrease | Primary Microglia | MPP+ (0.1 mM) | [7][9] |

| NO | 0.2, 1, 5 µM | Dose-dependent decrease | Primary Microglia | MPP+ (0.1 mM) | [7][9] |

Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression

| Enzyme | This compound Concentration | Effect on mRNA/Protein Levels | Cell Type | Stimulant | Reference |

| iNOS | 1, 10, 20 µg/mL | Dose-dependent decrease in mRNA | BV2 | LPS (1 µg/mL) | [2] |

| COX-2 | 1, 10, 20 µg/mL | Dose-dependent decrease in mRNA | BV2 | LPS (1 µg/mL) | [2] |

| iNOS | Not specified | Down-regulated expression | Primary Microglia | Aβ1-42 | [3] |

| COX-2 | Not specified | Down-regulated expression | Primary Microglia | Aβ1-42 | [3] |

Key Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through the modulation of several key signaling pathways within microglia. The following diagrams illustrate these pathways and the points of intervention by this compound.

Detailed Experimental Protocols

This section provides synthesized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound on microglia.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells are commonly used.[2][10]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL) and then diluted to the desired concentrations in the culture medium.[2]

-

Experimental Procedure:

-

Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 20 µg/mL) for a specified period (e.g., 30 minutes to 1 hour).[2][4]

-

Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[2][4]

-

Incubate for a designated time depending on the assay (e.g., 24 hours for cytokine measurements).

-

Measurement of Nitric Oxide (NO) Production

-

Principle: The Griess assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After cell treatment, collect the culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Add 50 µL of Griess reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.[7][10]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Procedure:

-

Collect the culture supernatant after treatment.

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding the culture supernatants and standards.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Calculate cytokine concentrations based on the standard curve.[1][9]

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Principle: Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status as an indicator of pathway activation.

-

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, p65, TLR4, MyD88) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for mRNA Expression

-

Principle: RT-PCR is used to measure the mRNA levels of specific genes (e.g., iNOS, COX-2) to assess the effect of this compound on gene expression.

-

Procedure:

-

RNA Extraction: Isolate total RNA from treated cells using a reagent like TRIzol.[2]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[2]

-

PCR Amplification: Amplify the cDNA using gene-specific primers for the target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).[2]

-

Analysis: Analyze the PCR products by gel electrophoresis or using quantitative real-time PCR (qPCR) for more precise quantification.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound on microglia.

Conclusion

This compound demonstrates potent anti-inflammatory effects in microglia by targeting multiple key signaling pathways, primarily the TLR4/NF-κB and MAPK cascades. Its ability to reduce the production of a wide range of pro-inflammatory mediators and enzymes, coupled with its influence on microglial polarization, underscores its therapeutic potential for neuroinflammatory and neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound.

References

- 1. This compound inhibits microglia activation via HSP60-TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Effects of this compound Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exhibits anti-neuroinflammatory effects on Aβ1-42-induced primary microglia cells by inhibiting NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Effects of this compound Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits neuroinflammation byRegulating M1/M2 polarization in N9 microglia through the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Dopaminergic Neuronal Damage and Microglia-Mediated Neuroinflammation Through Cathepsin D-Dependent HMGB1/TLR4/NF-κB Pathway in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Attenuates Dopaminergic Neuronal Damage and Microglia-Mediated Neuroinflammation Through Cathepsin D-Dependent HMGB1/TLR4/NF-κB Pathway in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound regulates microglia to produce IFN-β by activating the STING/TBK1/IRF3 pathway against experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound Attenuates Dopaminergic Neuronal Damage and Microglia-Mediated Neuroinflammation Through Cathepsin D-Dependent HMGB1/TLR4/NF-κB Pathway in Parkinson’s Disease [frontiersin.org]

- 10. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]

- 11. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]

Oxymatrine: A Deep Dive into its Antiviral Mechanisms Against Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of oxymatrine (B1678083) against the hepatitis B virus (HBV). This compound, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has been the subject of numerous studies for its potential in treating chronic hepatitis B. This document synthesizes key findings from in vitro, in vivo, and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action to serve as a valuable resource for the scientific community.

Quantitative Assessment of Antiviral Efficacy

The antiviral effects of this compound have been quantified across various experimental systems, demonstrating its ability to inhibit HBV replication and antigen secretion.

In Vitro Studies

In vitro experiments, primarily utilizing the HepG2.2.15 cell line which stably expresses HBV particles, have been instrumental in elucidating the direct antiviral effects of this compound.

Table 1: In Vitro Antiviral Activity of this compound Against HBV

| Parameter | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| HBsAg Secretion | HepG2.2.15 | 500 µg/mL | 2 days | 22.67% reduction | [1][2] |

| 500 µg/mL | 5 days | 22.39% reduction | [1][2] | ||

| 1 g/L | 4 days | ~40% reduction | [3] | ||

| 800 mg/L | Not Specified | 78% reduction | [3] | ||

| 2000 µg/ml | Not Specified | 40.57% reduction | [4] | ||

| HBeAg Secretion | HepG2.2.15 | 500 µg/mL | 2 days | 55.34% reduction | [1][2] |

| 500 µg/mL | 5 days | 43.97% reduction | [1][2] | ||

| 100 µg/ml | 9 days | 31% inhibition | [5] | ||

| 200 µg/ml | 9 days | 36% inhibition | [5] | ||

| 400 µg/ml | 9 days | 54% inhibition | [5] | ||

| 800 µg/ml | 9 days | 61% inhibition | [5] | ||

| 1 g/L | 4 days | ~40% reduction | [3] | ||

| 800 mg/L | Not Specified | 61% reduction | [3] | ||

| 2000 µg/ml | Not Specified | 48.27% reduction | [4] | ||

| HBV DNA (Supernatant) | HepG2.2.15 | 500 µg/mL | 2 days | 40.75% reduction | [1][2] |

| 500 µg/mL | 5 days | 75.32% reduction | [1][2] | ||

| 1 g/L | 4 days | ~20% reduction | [3] | ||

| 800 mg/L | Not Specified | 78% reduction | [3] | ||

| Intracellular cccDNA | HepG2.2.15 | 500 µg/mL | 2 days | 63.98% reduction | [1][2][3] |

| 500 µg/mL | 5 days | 80.83% reduction | [1][2][3] | ||

| Intracellular rcDNA | HepG2.2.15 | 500 µg/mL | 2 days | 34.35% reduction | [1][2] |

| 500 µg/mL | 5 days | 39.24% reduction | [1][2] | ||

| Intracellular pgRNA | HepG2.2.15 | 500 µg/mL | 2 days | 6.90-fold increase | [1][2] |

| 500 µg/mL | 5 days | 3.18-fold increase | [1][2] | ||

| IC50 | HepG2.2.15 | ~875 mg/L | Not Specified | [3] |

HBsAg: Hepatitis B surface antigen; HBeAg: Hepatitis B e antigen; HBV DNA: Hepatitis B virus DNA; cccDNA: covalently closed circular DNA; rcDNA: relaxed circular DNA; pgRNA: pregenomic RNA; IC50: half-maximal inhibitory concentration.

In Vivo Animal Studies

Animal models, particularly HBV transgenic mice, have provided valuable insights into the in vivo efficacy of this compound.

Table 2: In Vivo Antiviral Activity of this compound in Animal Models

| Animal Model | This compound Dosage | Treatment Duration | Observed Effect | Reference |

| HBV Transgenic Mice | 50 mg/kg/day (i.p.) | 30 days | Decrease in serum HBV DNA (not statistically significant) | [6] |

| 100 mg/kg/day (i.p.) | 30 days | Significant decrease in serum HBV DNA | [6] | |

| 100, 200, 300 mg/kg/day (i.p.) | 30 days | Significant decrease in liver HBsAg and HBeAg | [7] | |

| 200 mg/kg/day (i.p.) | 30 days | Negative for HBsAg and HBcAg in the livers of all mice | [8][9] | |

| 20 mg/kg (i.p.) | 6 weeks | Inhibition of HBV replication | [10] | |

| Hydrodynamic Injection HBV Mouse Model | 2.2, 6.7, 20 mg/kg (i.p.) | 6 weeks | Reduction in HBsAg, HBeAg, and HBcAg | [10] |

i.p.: intraperitoneal; HBsAg: Hepatitis B surface antigen; HBeAg: Hepatitis B e antigen; HBcAg: Hepatitis B core antigen; HBV DNA: Hepatitis B virus DNA.

Clinical Trials

Clinical studies in patients with chronic hepatitis B have evaluated the therapeutic potential of this compound.

Table 3: Clinical Efficacy of this compound in Chronic Hepatitis B Patients

| Study Design | Treatment Group | Treatment Duration | Key Outcomes | Reference |

| Randomized, double-blind, placebo-controlled | This compound capsules | 24 weeks | HBV DNA negative conversion rate: 38.61%; HBeAg negative conversion rate: 31.91% | [7][11] |

| This compound injection | 24 weeks | HBV DNA negative conversion rate: 43.33%; HBeAg negative conversion rate: 39.29% | [7][11] | |

| Placebo | 24 weeks | HBV DNA negative conversion rate: 7.46%; HBeAg negative conversion rate: 6.45% | [7][11] | |

| Multicenter, randomized, double-blind, placebo-controlled | This compound | 52 weeks | HBV DNA negative conversion rate: 43.08%; HBeAg negative conversion rate: 33.33% | [12] |

| Placebo | 52 weeks | HBV DNA negative conversion rate: 12.31%; HBeAg negative conversion rate: 3.33% | [12] | |

| Multicenter, controlled study | This compound | 3 months | HBV DNA negative seroconversion rate: 42.3%; HBeAg negative seroconversion rate: 36.5% | [13] |

| IFNα-1b | 3 months | HBV DNA negative seroconversion rate: 40.7%; HBeAg negative seroconversion rate: 38.9% | [13] |

HBV DNA: Hepatitis B virus DNA; HBeAg: Hepatitis B e antigen; IFNα-1b: Interferon alfa-1b.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols employed in the cited studies.

In Vitro Antiviral Assays

-

Cell Culture: The HepG2.2.15 cell line, a human hepatoblastoma cell line that contains a complete copy of the HBV genome and secretes infectious virions, is the most commonly used model.[1] Cells are cultured in appropriate media, typically DMEM or MEM, supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound.[5] Control groups receive a medium without the drug. The treatment duration varies from 2 to 9 days.[1][5]

-

Quantification of Viral Markers:

-

ELISA for HBsAg and HBeAg: The levels of HBsAg and HBeAg secreted into the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[1][2]

-

Real-time PCR for HBV DNA: Viral DNA is extracted from the supernatant and intracellularly. The amount of HBV DNA is then quantified by real-time polymerase chain reaction (PCR) using specific primers and probes targeting the HBV genome.[1][2]

-

Southern Blot for Replicative Intermediates: To analyze intracellular HBV DNA replicative intermediates (cccDNA, rcDNA), total cellular DNA is extracted, and Southern blot analysis is performed using an HBV-specific probe.

-

-

Cytotoxicity Assay: The potential toxic effects of this compound on the host cells are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

In Vivo Animal Experiments

-

Animal Models: HBV transgenic mice, which carry and express HBV genes, are a widely used model to study HBV replication and pathogenesis in vivo.[6][8][9] Another model involves the hydrodynamic injection of an HBV-expressing plasmid into immunocompetent mice.[10]

-

Drug Administration: this compound is typically dissolved in normal saline and administered to the mice via intraperitoneal injection at varying dosages and for different durations.[6][8][9][10]

-

Sample Collection and Analysis:

-

Serum Analysis: Blood samples are collected at different time points to measure the levels of serum HBV DNA, HBsAg, and HBeAg using PCR and ELISA, respectively.[6]

-

Liver Tissue Analysis: Liver tissues are harvested for immunohistochemical staining to detect the expression of HBsAg and HBcAg.[8][9] Electron microscopy can be used to visualize Dane-like particles.[8]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-HBV effects through multiple mechanisms, including the modulation of host signaling pathways.

Interference with the HBV Replication Cycle

Studies suggest that this compound may interfere with specific steps in the HBV replication cycle. A notable finding is the reduction of intracellular cccDNA and rcDNA, coupled with an increase in pgRNA levels.[1][2] This suggests that this compound might inhibit the packaging of pgRNA into nucleocapsids or interfere with the activity of the viral DNA polymerase.[1][2]

Caption: Proposed inhibition of the HBV replication cycle by this compound.

Modulation of Host Signaling Pathways

-

ERK1/2 Pathway: this compound has been shown to upregulate the phosphorylation of ERK1/2.[14] This activation may, in turn, lead to the downregulation of hepatocyte nuclear factors HNF1α and HNF4α, which are essential for HBV gene expression and replication.[14]

Caption: this compound inhibits HBV replication via the ERK1/2 signaling pathway.

-

TLR4 Signaling Pathway: this compound has been reported to modulate the Toll-like receptor 4 (TLR4) signaling pathway. It can suppress the expression of TLR4 and its downstream pro-inflammatory cytokines.[15][16] This anti-inflammatory effect may contribute to the overall therapeutic benefit in chronic hepatitis B, which is characterized by persistent liver inflammation.

Caption: this compound modulates the TLR4-dependent inflammatory pathway.

Experimental Workflow Overview

The general workflow for evaluating the anti-HBV activity of a compound like this compound involves a multi-step process, from initial in vitro screening to more complex in vivo and clinical assessments.

Caption: General experimental workflow for anti-HBV drug evaluation.

Conclusion

This compound demonstrates significant antiviral activity against the hepatitis B virus through a multi-faceted mechanism. It not only directly inhibits viral replication and antigen secretion but also modulates host immune and inflammatory responses. The quantitative data from in vitro, animal, and clinical studies provide a strong foundation for its therapeutic potential. Further research focusing on the intricate molecular interactions and the optimization of combination therapies will be crucial in fully realizing the clinical utility of this compound in the management of chronic hepatitis B.

References

- 1. Effect of this compound on the replication cycle of hepatitis B virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on the replication cycle of hepatitis B virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review [frontiersin.org]

- 4. mednexus.org [mednexus.org]

- 5. Combining this compound or Matrine with Lamivudine Increased Its Antireplication Effect against the Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of this compound on serum hepatitis B virus DNA in HBV transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound therapy for chronic hepatitis B: A randomized double-blind and placebo-controlled multi-center trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of hepatitis B virus by this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of hepatitis B virus by this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. T cell--associated immunoregulation and antiviral effect of this compound in hydrodynamic injection HBV mouse model - PMC [pmc.ncbi.nlm.nih.gov]